

# Technical Guide: Spectral Analysis of 2-Ethoxycarbonyl-4'-nitrobenzophenone

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## Compound of Interest

Compound Name: 2-Ethoxycarbonyl-4'-nitrobenzophenone

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This technical guide provides a detailed overview of the expected spectral data for **2-Ethoxycarbonyl-4'-nitrobenzophenone** (Ethyl 2-(4-nitrobenzoyl)benzoate), a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established principles of spectroscopy and data from analogous structures. It also includes generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of organic compounds.

## Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-Ethoxycarbonyl-4'-nitrobenzophenone**. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~8.30	Doublet (d)	2H	Aromatic (Protons ortho to -NO <sub>2</sub> )
~7.90	Doublet (d)	2H	Aromatic (Protons meta to -NO <sub>2</sub> )
~7.85	Doublet (d)	1H	Aromatic (Proton ortho to -C=O)
~7.60 - 7.75	Multiplet (m)	3H	Aromatic (Remaining protons)
~4.20	Quartet (q)	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~1.25	Triplet (t)	3H	-OCH <sub>2</sub> CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~195	C=O (Ketone)
~166	C=O (Ester)
~150	Aromatic (C-NO <sub>2</sub> )
~142	Aromatic (Quaternary)
~137	Aromatic (Quaternary)
~133	Aromatic (CH)
~131	Aromatic (CH)
~130	Aromatic (CH)
~129	Aromatic (CH)
~124	Aromatic (CH)
~62	-OCH <sub>2</sub> CH <sub>3</sub>
~14	-OCH <sub>2</sub> CH <sub>3</sub>

Table 3: Predicted Major Infrared (IR) Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~1720	Strong	C=O Stretch (Ester)
~1685	Strong	C=O Stretch (Ketone)
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1520	Strong	Asymmetric N-O Stretch (Nitro)
~1345	Strong	Symmetric N-O Stretch (Nitro)
~1280	Strong	C-O Stretch (Ester)

Table 4: Predicted Major Mass Spectrometry (MS) Fragments

m/z	Proposed Fragment
299	$[M]^+$ (Molecular Ion)
270	$[M - C_2H_5]^+$
254	$[M - OC_2H_5]^+$
226	$[M - COOC_2H_5]^+$
150	$[C_6H_4NO_2C=O]^+$
121	$[C_6H_5C=O]^+$
104	$[C_6H_4C=O]^+$
76	$[C_6H_4]^+$

## Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for aromatic ketones and esters like **2-Ethoxycarbonyl-4'-nitrobenzophenone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1H$  NMR Acquisition:
  - Acquire the spectrum at room temperature.

- Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
  - Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Thin Solid Film):
  - Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[\[1\]](#)
  - Drop a small amount of the solution onto a salt plate (e.g., NaCl or KBr).[\[1\]](#)
  - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[\[1\]](#)
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean salt plate.
  - Place the sample-coated salt plate in the sample holder.

- Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

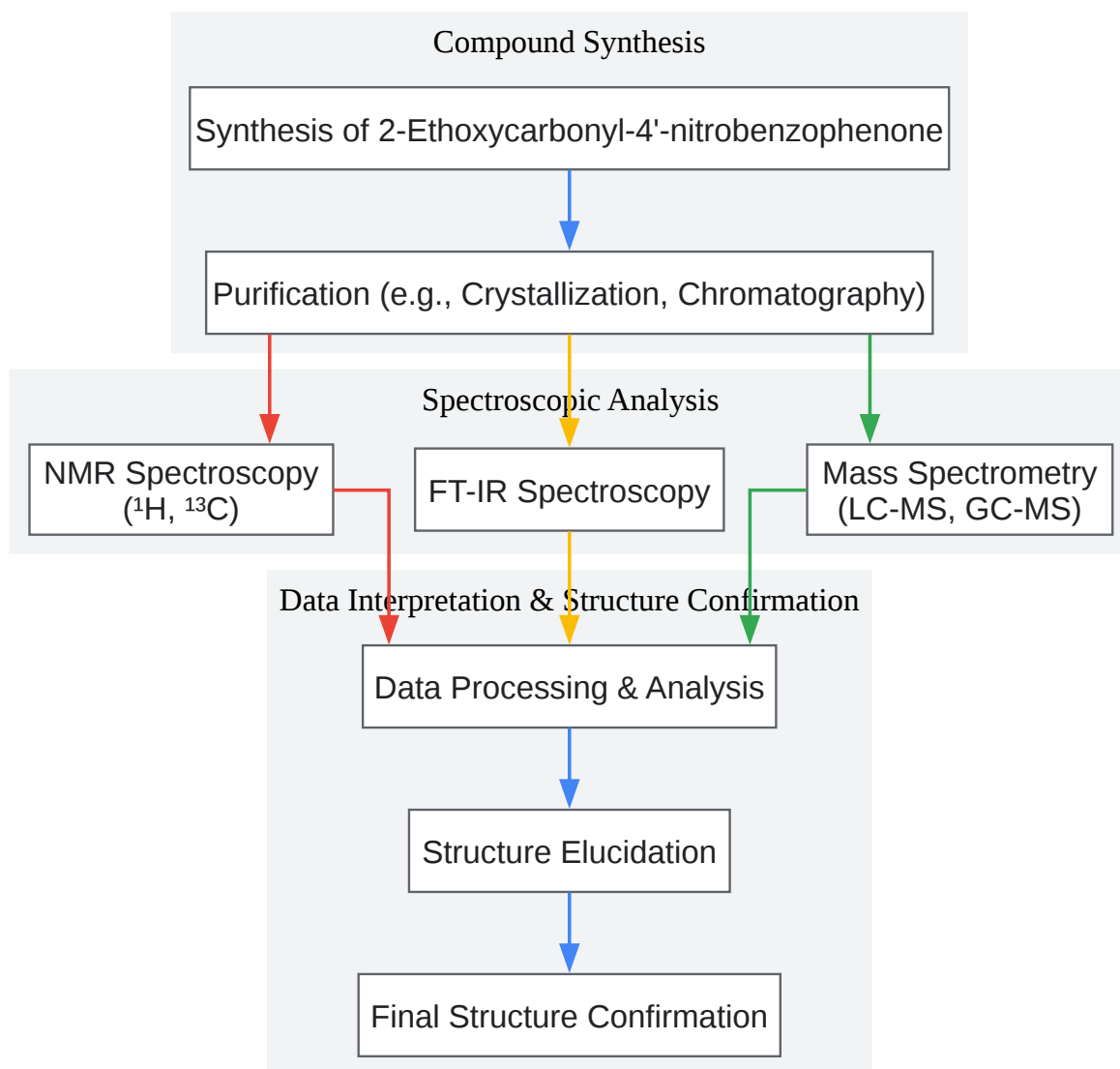
Methodology:

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source. For a compound like this, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph (LC-MS) would be appropriate.[2] Gas Chromatography-Mass Spectrometry (GC-MS) could also be used if the compound is sufficiently volatile and thermally stable.[3]
- Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Triple Quadrupole instrument.[2]
- Data Acquisition:
  - Acquire the mass spectrum in both positive and negative ion modes to maximize the information obtained.[2]
  - For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

## Visualizations

### Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like **2-Ethoxycarbonyl-4'-nitrobenzophenone** using various spectroscopic techniques.



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Caption: Workflow for the synthesis, purification, and spectral characterization of an organic compound.

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